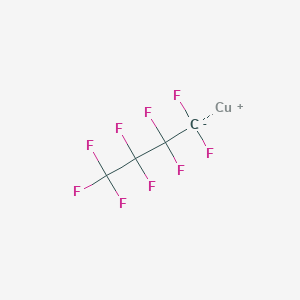![molecular formula C28H36N2 B14285952 5-Hexyl-2-(4'-hexyl[1,1'-biphenyl]-4-yl)pyrimidine CAS No. 117392-57-1](/img/structure/B14285952.png)
5-Hexyl-2-(4'-hexyl[1,1'-biphenyl]-4-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexyl-2-(4’-hexyl[1,1’-biphenyl]-4-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
The synthesis of 5-Hexyl-2-(4’-hexyl[1,1’-biphenyl]-4-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the coupling of a biphenyl derivative with a pyrimidine precursor under specific conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize various pyrimidine derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
5-Hexyl-2-(4’-hexyl[1,1’-biphenyl]-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized biphenyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Aplicaciones Científicas De Investigación
5-Hexyl-2-(4’-hexyl[1,1’-biphenyl]-4-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active pyrimidines.
Mecanismo De Acción
The mechanism of action of 5-Hexyl-2-(4’-hexyl[1,1’-biphenyl]-4-yl)pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The biphenyl moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways and biological responses .
Comparación Con Compuestos Similares
5-Hexyl-2-(4’-hexyl[1,1’-biphenyl]-4-yl)pyrimidine can be compared with other similar compounds, such as:
2-Hexyl-5-(4-nonylphenyl)pyrimidine: This compound has a similar structure but with different alkyl chain lengths, affecting its physical and chemical properties.
5-Hexyl-2-[4-(hexyloxy)phenyl]pyrimidine: The presence of an ether group in this compound can influence its reactivity and applications.
Propiedades
Número CAS |
117392-57-1 |
|---|---|
Fórmula molecular |
C28H36N2 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
5-hexyl-2-[4-(4-hexylphenyl)phenyl]pyrimidine |
InChI |
InChI=1S/C28H36N2/c1-3-5-7-9-11-23-13-15-25(16-14-23)26-17-19-27(20-18-26)28-29-21-24(22-30-28)12-10-8-6-4-2/h13-22H,3-12H2,1-2H3 |
Clave InChI |
KLRJFUYRVNCXIN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(C=N3)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B14285879.png)
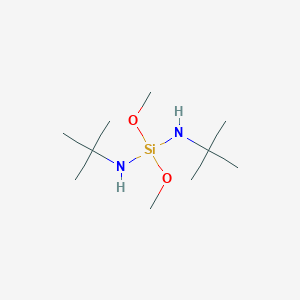
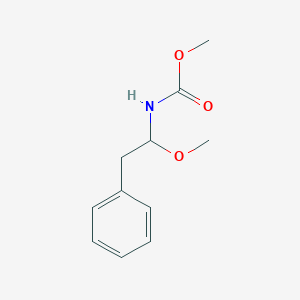
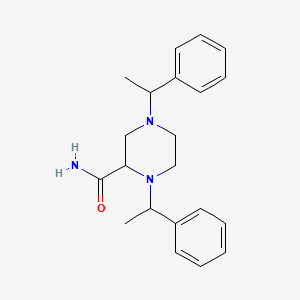
![1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one](/img/structure/B14285893.png)
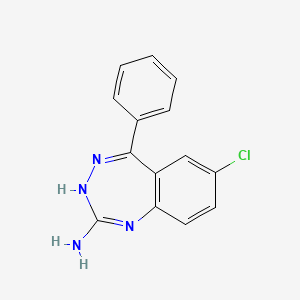
![N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14285908.png)

![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14285924.png)
![2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one](/img/structure/B14285933.png)
![1-[(Prop-1-en-1-yl)disulfanyl]butane](/img/structure/B14285934.png)

